molecular formula C23H21N5O2 B2721383 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide CAS No. 897614-88-9

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2721383
CAS No.: 897614-88-9
M. Wt: 399.454
InChI Key: FFWASZYFLUNBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at the 1-position, linked via a methylene bridge to a 2,2-diphenylacetamide moiety.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-30-20-14-12-19(13-15-20)28-21(25-26-27-28)16-24-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWASZYFLUNBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Diphenylacetamide Moiety: This step involves the reaction of diphenylacetic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step processes that start with the formation of the tetrazole ring. Common methods include:

  • Cyclization Reactions : Using appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing methoxy and diphenyl groups through nucleophilic or electrophilic substitution.

Chemistry

In the field of chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

Biology

In biological research, this compound can be utilized as a probe to investigate enzyme interactions and cellular processes. Its potential to modulate biological activity makes it valuable for studying various biochemical pathways.

Medicine

The compound shows promise in therapeutic applications , particularly in drug development targeting specific molecular pathways. Preliminary studies suggest that it may exhibit anticancer properties, making it a candidate for further investigation in oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar tetrazole structures. For instance, compounds with tetrazole rings have demonstrated significant growth inhibition against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These studies indicate that modifications to the tetrazole structure can enhance biological activity, suggesting that this compound may also possess similar properties.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The diphenylacetamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Key Structural Analogues:

Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Substituents: Bromophenyl on thiazole vs. diphenyl on acetamide in the target compound. In contrast, the diphenyl groups in the target compound may increase lipophilicity (clogP ~4.5 estimated) and π-π stacking interactions .

Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine): Substituents: Tetrazole-linked biphenyl vs. methoxyphenyl-tetrazole in the target compound. Impact: Valsartan’s carboxylate bioisostere (tetrazole) and linear alkyl chain optimize angiotensin II receptor antagonism. The target compound’s diphenylacetamide may favor non-polar interactions over hydrogen bonding, altering target specificity .

Compound 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide): Substituents: Shared 4-methoxyphenyl group but with a thiazole-triazole-acetamide scaffold. Impact: The thiazole ring in 9e introduces sulfur-based polarity (logP ~3.8), whereas the target compound’s diphenylacetamide lacks heteroatoms, possibly enhancing blood-brain barrier penetration .

Physicochemical and Spectral Properties

Table 1: Comparative Data

Compound Melting Point (°C) IR ν(C=O) (cm⁻¹) NMR δ (ppm, key signals) clogP (Predicted)
Target Compound Not reported ~1680–1700 7.2–7.5 (m, 10H, diphenyl), 3.77 (s, 3H, OCH₃) 4.5
9c () 228–230 1663 7.8 (d, J=8.4 Hz, 2H, Br-C₆H₄), 5.38 (s, 2H, CH₂) 5.2
Valsartan >250 1720 (carboxylic acid) 1.2–1.6 (m, pentanoyl), 7.3–7.6 (biphenyl) 3.1
Compound 9e () 215–218 1682 7.1–7.3 (m, 4H, OCH₃-C₆H₄), 5.42 (s, 2H, CH₂) 4.0

Notes:

  • The target compound’s IR spectrum aligns with acetamide derivatives (C=O ~1680 cm⁻¹), distinct from valsartan’s carboxylic acid .
  • The 4-methoxyphenyl group’s NMR signal (δ 3.77 ppm) is consistent across analogues .

Stability and Tautomerism

  • The tetrazole ring in the target compound may exhibit tautomerism (1H ↔ 2H), stabilized by the 4-methoxyphenyl group’s electron-donating effect. This contrasts with triazole-thiones in , which favor thione tautomers due to S···H–N hydrogen bonding .

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies, providing insights into its mechanisms and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O(Molecular Weight 298 34 g mol)\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 298 34 g mol})

Antiviral Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit antiviral properties. For instance, research demonstrated that certain tetrazole derivatives showed significant activity against the influenza virus in vitro. The compound's mechanism appears to involve the inhibition of viral polymerase activity, which is crucial for viral replication .

Table 1: Antiviral Activity of Tetrazole Derivatives

CompoundIC50 (µM)Selectivity Index
10c18.4>38
9a46>16
10dNot specified<10

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated that while some derivatives exhibited low toxicity at higher concentrations (up to 300 µg/mL), others showed significant cytotoxicity correlating with their structural modifications. Specifically, the presence of aliphatic chains influenced the cytotoxic profile, with longer chains generally leading to increased toxicity .

Table 2: Cytotoxicity Profiles

CompoundCC50 (µg/mL)Remarks
10a>300Low toxicity
10d<50High toxicity
ControlNot specifiedBaseline for comparison

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to viral proteins involved in replication processes. The hydrophobic interactions and specific hydrogen bonding patterns play a critical role in enhancing binding affinity and selectivity towards these targets .

Case Studies

In a study evaluating the morphological composition of blood in animal models treated with tetrazole derivatives, significant changes were observed in biochemical indicators post-treatment. These findings suggest potential applications in therapeutic contexts where modulation of immune response or inflammation is desired .

Q & A

Q. What safety protocols are essential for handling this compound in research settings?

  • Guidelines : Use fume hoods, PPE (gloves, lab coats), and avoid ignition sources due to potential flammability. Storage at 2-8°C in amber vials prevents photodegradation .
  • Emergency measures : Maintain spill kits with adsorbents (e.g., vermiculite) and neutralize acidic byproducts with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.